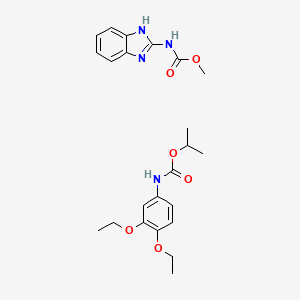
Botrylon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Botrylon is a relatively new compound that has garnered attention for its unique properties and potential applications. It is primarily known for its use in combating Botrytis, a genus of fungi that affects many plant species, particularly in viticulture. This compound is one of several fungicides used to control Botrytis, alongside other compounds like Scala, Switch, and Teldor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Botrylon involves several steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes the formation of a core structure followed by functionalization to introduce the desired chemical groups. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. This includes maintaining specific temperatures, pressures, and pH levels. The process often involves multiple purification steps, such as crystallization and chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Botrylon undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group in this compound with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted this compound compounds.
Scientific Research Applications
Botrylon has a wide array of applications in scientific research:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound is studied for its effects on fungal growth and its potential as a fungicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antifungal treatments.
Industry: this compound is used in agriculture to protect crops from fungal infections, thereby improving yield and quality.
Mechanism of Action
The mechanism of action of Botrylon involves inhibiting the growth of Botrytis fungi by interfering with their cellular processes. It targets specific enzymes and pathways essential for fungal growth and reproduction. By binding to these molecular targets, this compound disrupts the normal functioning of the fungi, leading to their eventual death.
Comparison with Similar Compounds
Botrylon is often compared with other fungicides like Scala, Switch, and Teldor. While all these compounds are effective against Botrytis, this compound is unique in its specific mode of action and its ability to be used in combination with other fungicides to prevent resistance development . Similar compounds include:
Scala: Contains pyrimethanil and works by inhibiting methionine biosynthesis.
Switch: A combination of cyprodinil and fludioxonil, targeting multiple fungal pathways.
Teldor: Contains fenhexamid and inhibits sterol biosynthesis in fungi.
Properties
CAS No. |
116678-88-7 |
|---|---|
Molecular Formula |
C23H30N4O6 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
methyl N-(1H-benzimidazol-2-yl)carbamate;propan-2-yl N-(3,4-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H21NO4.C9H9N3O2/c1-5-17-12-8-7-11(9-13(12)18-6-2)15-14(16)19-10(3)4;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h7-10H,5-6H2,1-4H3,(H,15,16);2-5H,1H3,(H2,10,11,12,13) |
InChI Key |
GJPZDZHEZDANAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)OC(C)C)OCC.COC(=O)NC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















